

initial characterization of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluorobenzophenone**

Cat. No.: **B1362326**

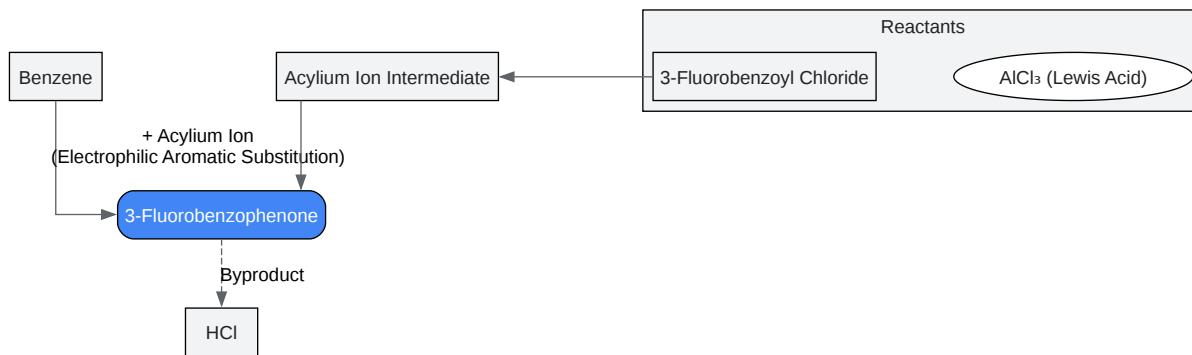
[Get Quote](#)

An In-depth Technical Guide on the Initial Characterization of **3-Fluorobenzophenone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzophenone (CAS No: 345-69-7) is a fluorinated aromatic ketone with applications as a building block in organic synthesis and medicinal chemistry. The incorporation of a fluorine atom can significantly alter the physicochemical and biological properties of the parent benzophenone molecule, making a thorough initial characterization essential for its effective use. This document provides a comprehensive technical overview of the core physicochemical properties, spectral data, and standard experimental protocols for the characterization of **3-Fluorobenzophenone**.


Physicochemical Properties

The fundamental physical and chemical properties of **3-Fluorobenzophenone** are critical for its handling, storage, and application in synthetic protocols. These properties are summarized below.

Property	Value	Source
CAS Number	345-69-7	[1] [2]
Molecular Formula	C ₁₃ H ₉ FO	[1] [2]
Molecular Weight	200.21 g/mol	[1] [2]
IUPAC Name	(3-fluorophenyl) (phenyl)methanone	
Synonyms	(3-Fluorophenyl) (phenyl)methanone	[1]
Appearance	White to light yellow crystalline solid (predicted)	[3] [4]
Melting Point	48-52 °C	[5]
Boiling Point	>300 °C (predicted, at atmospheric pressure)	[3] [6]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., benzene, hexanes, chloroform)	[3] [4] [7]
Storage	Room temperature, protected from light	[1]

Synthesis Pathway: Friedel-Crafts Acylation

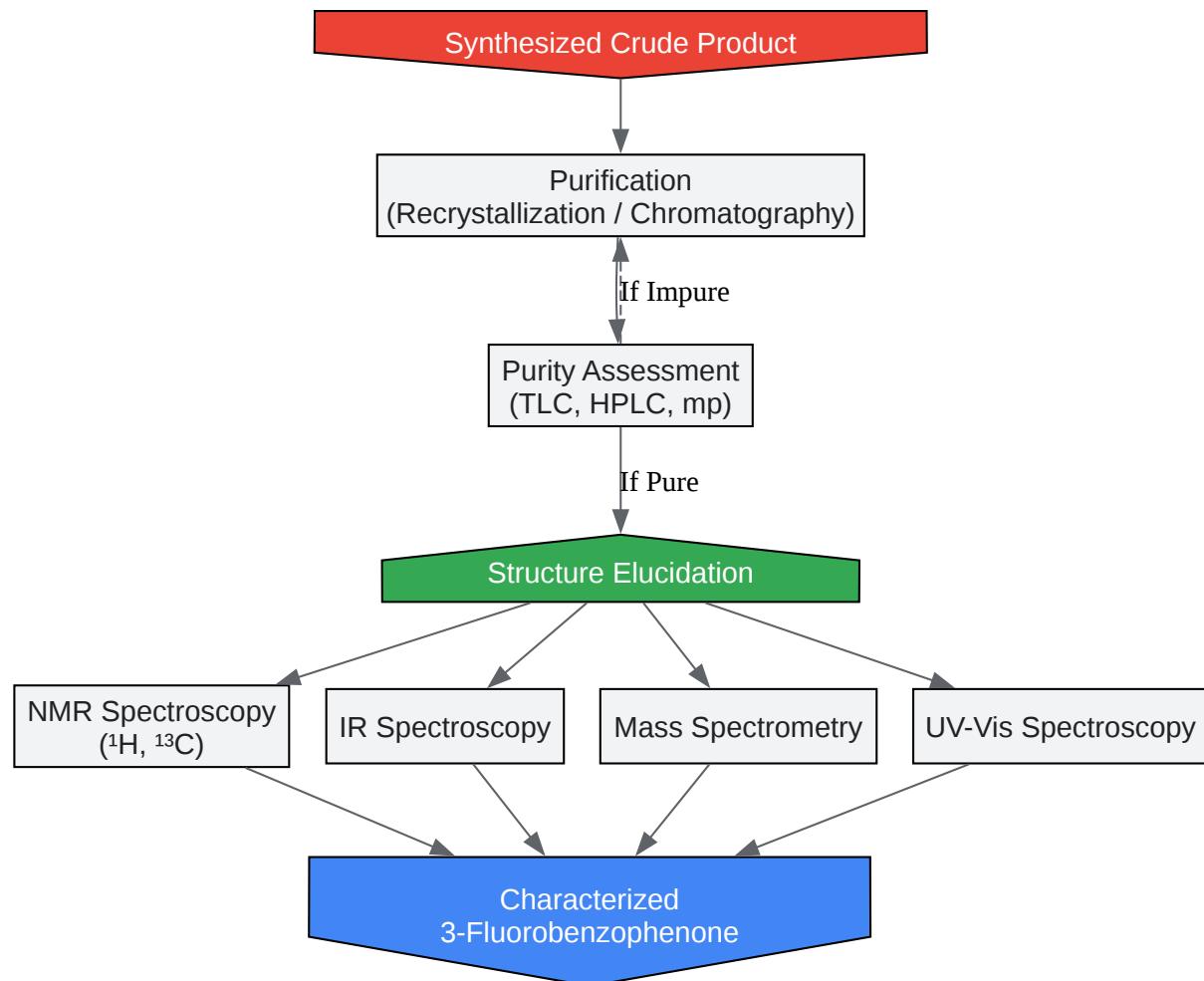
A prevalent and effective method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[\[8\]](#) For **3-Fluorobenzophenone**, this typically involves the reaction of benzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

[Click to download full resolution via product page](#)

Figure 1. Synthesis of **3-Fluorobenzophenone** via Friedel-Crafts Acylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for the synthesis and characterization of **3-Fluorobenzophenone**.


Synthesis Protocol: Friedel-Crafts Acylation

- Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., Nitrogen or Argon).
- Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an excess of dry benzene, which serves as both solvent and reactant. The suspension is cooled in an ice bath.
- Acyl Chloride Addition: 3-Fluorobenzoyl chloride (1.0 equivalent) is dissolved in a minimal amount of dry benzene and added dropwise to the cooled AlCl₃ suspension via the addition funnel over 30 minutes.

- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Quenching: The reaction mixture is cooled to 0 °C and slowly quenched by pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
- Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography on silica gel to yield pure **3-Fluorobenzophenone**.^[9]

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.

[Click to download full resolution via product page](#)

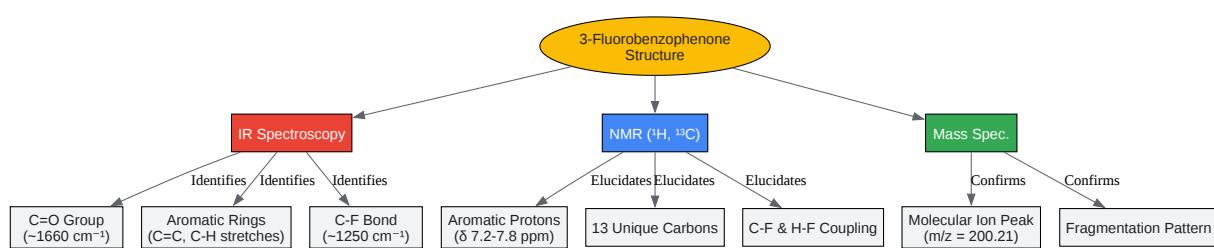
Figure 2. General workflow for the characterization of **3-Fluorobenzophenone**.

Analytical Methods

- Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the sample melts is recorded.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
 - Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[10\]](#) Standard pulse programs are used for data acquisition.
- Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
 - Solid Sample (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
 - Data Analysis: The spectrum is recorded, typically from 4000 to 400 cm^{-1} . Key functional groups are identified by their characteristic absorption frequencies.[\[11\]](#)
- UV-Visible (UV-Vis) Spectroscopy:
 - Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
 - Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer. The wavelength(s) of maximum absorbance (λ_{max}) are recorded.

Spectral Data and Interpretation


Spectroscopic analysis provides a fingerprint of the molecular structure. While specific experimental spectra for **3-Fluorobenzophenone** are not widely published, the expected data can be reliably predicted based on the known effects of its constituent functional groups.

Predicted Spectroscopic Data

Technique	Predicted Key Features
¹ H NMR	Multiplets in the range of δ 7.2-7.8 ppm corresponding to the 9 aromatic protons. Protons on the fluorinated ring will show coupling to ¹⁹ F.
¹³ C NMR	Carbonyl carbon (C=O) signal around δ 195-197 ppm. Aromatic carbons in the range of δ 115-140 ppm. Carbons on the fluorinated ring will exhibit C-F coupling, which is useful for assignment.
IR (cm ⁻¹)	\sim 3100-3000 (Aromatic C-H stretch), \sim 1660 (Strong C=O stretch), \sim 1600, \sim 1480 (Aromatic C=C stretches), \sim 1250 (C-F stretch)
UV-Vis (λ_{max})	\sim 250 nm ($\pi \rightarrow \pi^*$ transition), \sim 330 nm ($n \rightarrow \pi^*$ transition)

Logic of Spectral Interpretation

The combination of different spectroscopic techniques allows for an unambiguous confirmation of the molecule's structure.

[Click to download full resolution via product page](#)**Figure 3.** Relationship between spectral data and molecular features.

- IR Spectroscopy confirms the presence of key functional groups: the carbonyl (C=O) group, the aromatic rings, and the carbon-fluorine bond.[12]
- NMR Spectroscopy provides detailed information about the carbon-hydrogen framework. ^1H NMR shows the chemical environment and connectivity of the protons, while ^{13}C NMR reveals the number and type of carbon atoms. Crucially, coupling between the fluorine atom and nearby protons and carbons confirms the substitution pattern.
- Mass Spectrometry determines the molecular weight of the compound, confirming its elemental composition ($\text{C}_{13}\text{H}_9\text{FO}$). The fragmentation pattern can provide further structural evidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 3-Fluorobenzophenone | 345-69-7 | FF67608 | Biosynth [biosynth.com]
- 3. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 345-83-5 CAS MSDS (4-Fluorobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. Benzophenone - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 9. EP0101760A1 - Process for producing fluorobenzophenone derivatives - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [initial characterization of 3-Fluorobenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362326#initial-characterization-of-3-fluorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com